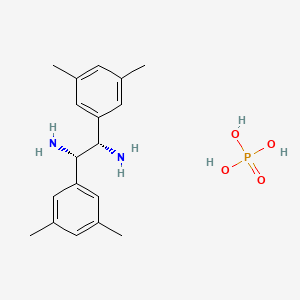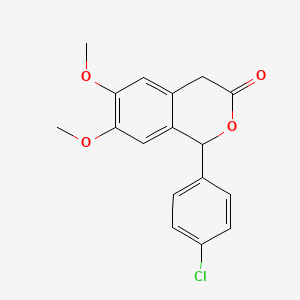
1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (also known as 4-chloro-6,7-dimethoxy-1,4-dihydroisoquinoline or 4-chloro-6,7-dimethoxyisoquinoline) is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It serves as an important building block in the synthesis of various compounds, and its reactivity and versatility make it a valuable tool in the field of organic chemistry.
Applications De Recherche Scientifique
Biological Potential in Pharmacology
- Summary : Indole derivatives, which share structural similarities with the compound , have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
- Results : Some indole derivatives have demonstrated significant inhibitory activity against influenza A and other viruses, with IC50 values indicating potent antiviral properties .
Nonlinear Optical Properties in Material Science
- Summary : Chalcone derivatives, structurally related to the compound, have been studied for their electronic, optical, and nonlinear optical properties, which are crucial for optoelectronic device fabrication .
- Results : The studied chalcone derivative exhibited superior nonlinear optical properties, with second and third harmonic generation values significantly higher than standard materials like urea .
Environmental Tracking and Regulation
- Summary : The compound’s data is tracked by the EPA, indicating its relevance in environmental regulations and potential applications in tracking environmental pollutants or as a reference substance .
- Results : Inclusion in regulatory databases suggests the compound’s significance in environmental science, although specific outcomes are not detailed .
Organic Synthesis and Pharmaceuticals
- Summary : Related chlorophenyl compounds are used as raw materials and intermediates in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
- Results : These compounds are integral to the synthesis of a wide range of chemical products, highlighting their versatility in organic chemistry .
Biochemistry and Drug Development
- Summary : Chlorophenyl derivatives are utilized in drug development to explore binding affinities between drugs and target proteins, aiding in the study of enzyme and protein structure and functionality .
- Results : These compounds have facilitated the understanding of drug-protein interactions and contributed to the development of new pharmaceuticals .
Synthetic Applications in Chemistry
- Summary : Enantiomeric chlorophenyl compounds have been used in dynamic kinetic resolution processes, showcasing their application in the synthesis of optically active substances .
- Results : The successful resolution of primary benzyl amines into their enantiomers, demonstrating the compound’s utility in producing chiral chemicals .
These applications demonstrate the diverse scientific research potential of compounds structurally related to “1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one”. It’s important to note that the specific applications for the exact compound may vary and would require further research to determine.
.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-20-14-7-11-8-16(19)22-17(13(11)9-15(14)21-2)10-3-5-12(18)6-4-10/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHVVBTVWYTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

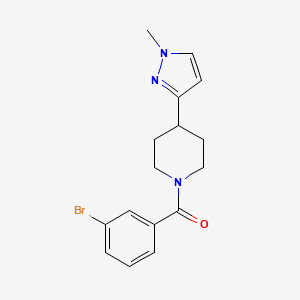

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2965761.png)
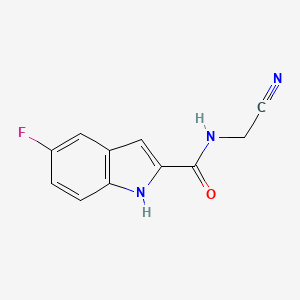
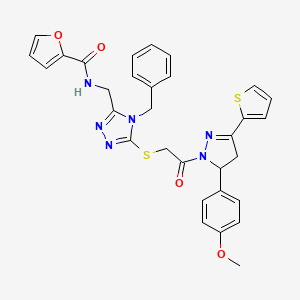
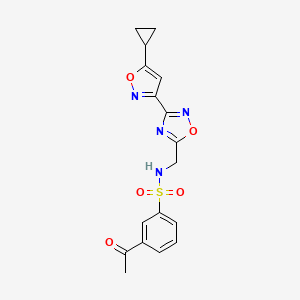
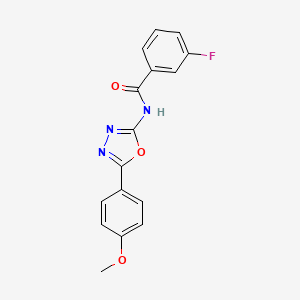
![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)

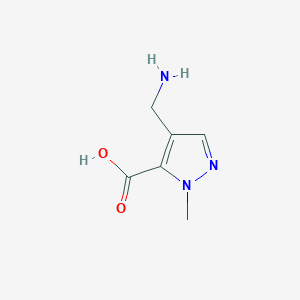
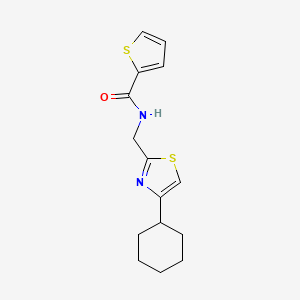
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)
![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)
